Licochalcone a
Overview
Description
Licochalcone A is a chalconoid, a type of natural phenol, primarily extracted from the roots of Glycyrrhiza uralensis Fisch. ex DC. (licorice). This compound has garnered significant interest due to its diverse pharmacological properties, including anticancer, anti-inflammatory, antioxidant, antibacterial, and antiviral activities . It is widely used in traditional Chinese medicine and has been incorporated into various modern applications such as food additives, health supplements, and cosmetics .
Mechanism of Action
Target of Action
Licochalcone A (Lico-A) is a flavonoid compound derived from the root of the Glycyrrhiza species, a plant commonly used in traditional Chinese medicine . It has been identified as a potential multitarget compound . The primary targets of Lico-A include PTP1B and arginine methyltransferase 6 . These targets play crucial roles in cognitive activity and neuroprotection .
Mode of Action
Lico-A acts as a PTP1B inhibitor , enhancing cognitive activity through the BDNF-TrkB pathway . It also exhibits inhibitory effects on microglia activation , which enables mitigation of neuroinflammation . Furthermore, Lico-A has been identified as a selective inhibitor of arginine methyltransferase 6 .
Biochemical Pathways
Lico-A’s activity is mediated through several signaling pathways, such as PI3K/Akt/mTOR , P53 , NF-κB , and P38 . Caspase-3 apoptosis, MAPK inflammatory, and Nrf2 oxidative stress signaling pathways are also involved . These pathways and their downstream proteins enable Lico-A to regulate a wide range of cellular processes, including apoptosis, inflammation, and oxidative stress .
Pharmacokinetics
The pharmacokinetics of Lico-A reveal that it has poor bioavailability due to first-pass metabolism in the liver . This characteristic impacts its absorption, distribution, metabolism, and excretion (ADME), limiting its application in the food and pharmaceutical industries .
Result of Action
The molecular and cellular effects of Lico-A’s action are diverse. It has been reported to have neuroprotective effects , suggesting its potential in treating neurodegenerative diseases like Alzheimer’s . Moreover, Lico-A has shown promise in treating various diseases such as cancer, obesity, and skin diseases .
Action Environment
The action, efficacy, and stability of Lico-A can be influenced by environmental factors. For instance, Lico-A protects cells from oxidative stress mediated by UV and blue light . It is able to activate anti-inflammatory, antioxidant, and detoxifying enzymes, which protect skin cells from damage induced by oxidative stress .
Biochemical Analysis
Biochemical Properties
Licochalcone A demonstrates a wide range of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, antibacterial, anti-parasitic, bone protection, blood glucose and lipid regulation, neuroprotection, and skin protection . It interacts with multiple therapeutic targets, such as TNF-α, VEGF, Fas, FasL, PI3K, AKT, and caspases .
Cellular Effects
This compound exhibits cytotoxicity towards human MCF-7 breast cancer cells, but not MCF-10A human breast epithelial cells . It influences cell function by up-regulating p53 expression and blocking cell cycle progression at G2/M, followed by apoptosis .
Molecular Mechanism
This compound is a non-S-adenosyl L-methionine (SAM) binding site competitive inhibitor of PRMT6 . In MCF-7 cells, it inhibited PRMT6-dependent methylation of histone H3 at arginine 2 (H3R2), which resulted in a significant repression of estrogen receptor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Licochalcone A can be synthesized through various methods. One common approach involves the extraction from the air-dried roots of Glycyrrhiza inflata using ethanol under reflux conditions. The ethanol extracts are then evaporated, and the residues are subjected to macroporous resin to elute with water and ethanol sequentially . Another method involves the preparation of micelles using thin-film dispersion, which enhances the solubility and bioavailability of this compound .
Industrial Production Methods: Industrial production of this compound often involves green and facile preparation approaches, such as capping on hollow gold nanoparticles to improve solubility and dissolution . These methods ensure the compound’s stability and efficacy for various applications.
Chemical Reactions Analysis
Types of Reactions: Licochalcone A undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which exhibit enhanced biological activities. For instance, oxidation can lead to the formation of more potent anticancer agents .
Scientific Research Applications
Licochalcone A has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing various bioactive compounds.
Comparison with Similar Compounds
Licochalcone A is unique among chalcones due to its broad spectrum of biological activities. Similar compounds include Licochalcone B, Licochalcone C, and Licochalcone D, which also exhibit anticancer and anti-inflammatory properties . this compound stands out for its potent antioxidant and neuroprotective effects, making it a promising candidate for treating neurodegenerative diseases .
Properties
IUPAC Name |
(E)-3-[4-hydroxy-2-methoxy-5-(2-methylbut-3-en-2-yl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-5-21(2,3)17-12-15(20(25-4)13-19(17)24)8-11-18(23)14-6-9-16(22)10-7-14/h5-13,22,24H,1H2,2-4H3/b11-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZSKMJFUPEHHW-DHZHZOJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C1=C(C=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C=C)C1=C(C=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10904181 | |
Record name | Licochalcone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10904181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58749-22-7 | |
Record name | Licochalcone A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58749-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Licochalcone A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058749227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Licochalcone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10904181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Licochalcone A | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LICOCHALCONE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTV5467968 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Licochalcone A's anti-inflammatory effect?
A1: this compound exerts its anti-inflammatory effect by potently inhibiting the activation of the IκB kinase complex (IKK). This inhibition prevents the degradation of the inhibitor of NF-κB (IκB), thereby suppressing the nuclear translocation, DNA binding, and transcriptional activity of NF-κB []. It is noteworthy that this compound does not interfere with the recruitment of receptor-interacting protein 1 and IKKβ to TNF receptor I by TNF-α, suggesting a specific action on IKK activation.
Q2: How does this compound impact the arachidonic acid (AA)/cyclooxygenase (COX) pathway in LPS-activated microglia?
A2: this compound demonstrates a dose-dependent inhibition of PGE2 release by targeting the AA/COX pathway. It achieves this by decreasing the protein levels of phospholipase A2, COX-1, and COX-2, effectively suppressing the production of inflammatory mediators [].
Q3: Can this compound affect the activity of mitogen-activated protein kinases (MAPKs)?
A3: Yes, this compound has been shown to inhibit the phosphorylation and subsequent activation of p38 MAPK and Erk 1/2, key signaling molecules involved in inflammatory responses []. This inhibition contributes to its anti-inflammatory effects.
Q4: Does this compound target specific ion channels in T-lymphocytes?
A4: Research indicates that this compound suppresses ORAI1, Kv1.3, and KCa3.1 channels in T-lymphocytes in a concentration-dependent manner []. This suppression contributes to its anti-inflammatory effects by modulating calcium signaling, a crucial process for T-cell activation and proliferation.
Q5: What is the molecular formula and weight of this compound?
A5: this compound is a chalcone with the molecular formula C21H22O4 and a molecular weight of 338.4 g/mol.
Q6: Are there any characteristic spectroscopic data for this compound identification?
A6: Yes, this compound can be identified using spectroscopic techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR). The structure has been elucidated using these techniques [].
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